molecular formula C22H44NO6P B13863109 C4 Ceramide-1-phosphate

C4 Ceramide-1-phosphate

Cat. No.: B13863109
M. Wt: 449.6 g/mol
InChI Key: BVVVVEVXBZVIFX-CQLAPORSSA-N
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Description

C4 Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a derivative of ceramide, which is phosphorylated to form ceramide-1-phosphate. This compound is involved in cell signaling pathways that regulate inflammation, cell proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

C4 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and requires the presence of calcium ions for activation . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic reactions using ceramide kinase. The process is optimized for high yield and purity, often involving the use of bioreactors to control the reaction environment. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

C4 Ceramide-1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions include various ceramide derivatives, such as sphingosine-1-phosphate and other phosphorylated sphingolipids. These products have distinct biological activities and are often studied for their roles in cellular processes .

Scientific Research Applications

C4 Ceramide-1-phosphate has numerous scientific research applications, including:

Mechanism of Action

C4 Ceramide-1-phosphate exerts its effects through various molecular targets and pathways. It activates specific receptors on the cell surface, leading to the activation of downstream signaling pathways. These pathways regulate processes such as cell proliferation, apoptosis, and inflammation. The compound also interacts with intracellular proteins to modulate their activity and influence cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C4 Ceramide-1-phosphate is unique due to its specific role in regulating inflammation and cell proliferation. Unlike other sphingolipids, it has distinct molecular targets and pathways, making it a valuable compound for studying these processes and developing therapeutic applications .

Properties

Molecular Formula

C22H44NO6P

Molecular Weight

449.6 g/mol

IUPAC Name

[(E,2S,3R)-2-(butanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C22H44NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)20(19-29-30(26,27)28)23-22(25)17-4-2/h16,18,20-21,24H,3-15,17,19H2,1-2H3,(H,23,25)(H2,26,27,28)/b18-16+/t20-,21+/m0/s1

InChI Key

BVVVVEVXBZVIFX-CQLAPORSSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCC)O

Origin of Product

United States

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